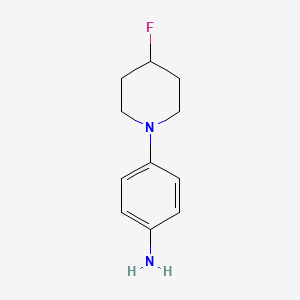

Benzenamine, 4-(4-fluoro-1-piperidinyl)-

Vue d'ensemble

Description

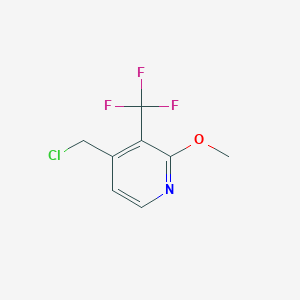

Benzenamine, 4-(4-fluoro-1-piperidinyl)- is an organic compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 g/mol . It appears as a white crystalline solid .

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which could be related to the synthesis of Benzenamine, 4-(4-fluoro-1-piperidinyl)-, has been described. This process uses piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of Benzenamine, 4-(4-fluoro-1-piperidinyl)- can be determined by its molecular formula C11H15FN2. More detailed structural information can be obtained through techniques such as NMR and mass spectrometry .Physical And Chemical Properties Analysis

Benzenamine, 4-(4-fluoro-1-piperidinyl)- is a white crystalline solid . Its molecular weight is 194.25 g/mol. Further physical and chemical properties can be determined through experimental methods.Applications De Recherche Scientifique

Neuroleptic Agents and Metabolic Studies

Nakatsuka et al. (1981) detailed the synthesis of a neuroleptic agent through a complex reaction scheme, highlighting the utility of benzenamine derivatives in creating compounds for metabolic studies (Nakatsuka, Kawahara, & Yoshitake, 1981).

Serotonin Receptor Antagonists

Andersen et al. (1992) synthesized a series of compounds with variations in the benzene part of the indole nucleus, finding that specific substitutions led to high serotonin receptor affinity and selectivity. This work emphasizes the importance of benzenamine derivatives in designing selective central nervous system agents (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).

Antimicrobial Studies

Priya, Basappa, Swamy, & Rangappa (2005) reported the synthesis and characterization of novel benzisoxazole amides and chroman-carboxamides, demonstrating potent antimicrobial activities. This showcases the application of benzenamine derivatives in addressing microbial resistance (Priya, Basappa, Swamy, & Rangappa, 2005).

Muscarinic Acetylcholine Receptor Studies

Skaddan et al. (2000) explored the synthesis and biological evaluation of benzilates based on the piperidyl or pyrrolidyl scaffold for muscarinic acetylcholine receptors, illustrating the compound's potential as in vivo probes for neurological research (Skaddan, Kilbourn, Snyder, Sherman, Desmond, & Frey, 2000).

Dopamine Transporter Ligands

Dutta, Xu, & Reith (1998) developed potent and selective N-analogue molecules for the dopamine transporter, indicating the role of benzenamine derivatives in creating new therapeutic agents for cocaine dependence (Dutta, Xu, & Reith, 1998).

Orientations Futures

The synthesis and study of Benzenamine, 4-(4-fluoro-1-piperidinyl)- and similar compounds are of interest due to their potential applications in the field of medicine, such as the synthesis of anti-tumor drugs, anti-cancer active compounds, and more . Future research may focus on improving the synthesis process, exploring new biological activities, and developing new drugs based on this structure .

Propriétés

IUPAC Name |

4-(4-fluoropiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-3-1-10(13)2-4-11/h1-4,9H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQVPINPQYDOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoropiperidin-1-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)

![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1459476.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid](/img/structure/B1459487.png)

propylamine](/img/structure/B1459488.png)

![{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1459490.png)

![[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B1459493.png)

![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)